Genetic Uniqueness: slyA DNA Sequence Is Unrelated to All Other Known Toxin and Hemolysin Genes
DNA sequence analysis and genetic mapping of the slyA gene demonstrated that salmolysin (SlyA) is unrelated to any other known bacterial toxin or hemolysin gene at the nucleotide level. This finding was established by screening a Salmonella genomic library for hemolysis on blood agar and confirming by hybridization that the slyA gene has no detectable sequence homology to established toxin families including the RTX (repeats-in-toxin) family, the pore-forming cytolysins, or the thiol-activated hemolysins [1]. In parallel, phylogenetic distribution analysis revealed that slyA is present in every strain of Salmonella examined, in all Shigella species, and in enteroinvasive Escherichia coli (EIEC), but is absent from all other Enterobacteriaceae tested—a sharply restricted taxonomic profile not shared by any other characterized hemolysin or cytolysin gene [1]. This genetic uniqueness is further underscored by the patent literature, which exploited the slyA sequence for diagnostic oligonucleotides capable of specifically detecting pathogenic Enterobacteriaceae (Salmonella, Shigella, EIEC) without cross-reactivity to other enteric bacteria [2].
| Evidence Dimension | DNA sequence homology to known toxin/hemolysin genes |
|---|---|
| Target Compound Data | SlyA (salmolysin): No detectable homology to any known bacterial toxin or hemolysin gene family (RTX, pore-forming cytolysins, thiol-activated hemolysins) by DNA sequence analysis and hybridization |
| Comparator Or Baseline | Established bacterial hemolysin families (HlyA/RTX family, aerolysin family, listeriolysin O/thiol-activated family, Staphylococcus alpha-hemolysin family): all share intra-family sequence homology detectable by hybridization and sequence alignment |
| Quantified Difference | Qualitative categorical difference: slyA is the sole known cytolysin-encoding gene with no detectable homology to any other toxin gene family; present exclusively in Salmonella, Shigella, and EIEC among Enterobacteriaceae |
| Conditions | Blood agar hemolysis screening; DNA hybridization against known toxin gene probes; genetic mapping at approximately 28.5 minutes on the Salmonella chromosome; phylogenetic survey across multiple Enterobacteriaceae genera |
Why This Matters
For diagnostic assay development, the slyA gene sequence provides a molecular target with zero cross-reactivity to other Enterobacteriaceae, enabling unambiguous PCR-based detection of pathogenic Salmonella, Shigella, and EIEC—a level of specificity not achievable with conserved toxin genes such as hlyA or aerA.
- [1] Libby SJ, Goebel W, Ludwig A, Buchmeier N, Bowe F, Fang FC, Guiney DG, Songer JG, Heffron F. A cytolysin encoded by Salmonella is required for survival within macrophages. Proc Natl Acad Sci U S A. 1994 Jan 18;91(2):489-93. PMID: 8290552. View Source
- [2] Ludwig A, Goebel W. Oligonucleotides for the detection of Enterobacteriaceae selected from salmolysin. United States Patent US 5,733,724. Issued March 31, 1998. View Source
